Evidence 1: Unsubstituted Thiophene Core (Vacant 4- and 5-Positions) Enables Downstream Derivatization Not Possible with Fused-Ring or Alkyl-Substituted Analogs
The target compound bears an unsubstituted thiophene ring with both the 4- and 5-positions vacant, providing two electrophilic aromatic substitution sites for further synthetic elaboration. In contrast, the most closely related commercially available analog, 2-(2-cyanoacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (CAS 383379-31-5), has a fused cyclohexane ring occupying both the 4- and 5-positions, completely blocking electrophilic substitution at these sites. The 5-isopropyl analog (CAS 667414-31-5) bears an isopropyl group at the 5-position, leaving only the 4-position available, while the 4-cyano-5-methyl analog (CAS 581780-63-4) has both positions substituted. This differential in available reactive sites is quantifiable: the target compound has 2 vacant thiophene C–H positions, the tetrahydrobenzo analog has 0, the 5-isopropyl analog has 1, and the 4-cyano-5-methyl analog has 0 [1][2].
| Evidence Dimension | Number of vacant thiophene C–H positions available for electrophilic substitution or further derivatization |
|---|---|
| Target Compound Data | 2 vacant positions (C-4 and C-5 of thiophene ring unsubstituted) |
| Comparator Or Baseline | CAS 383379-31-5: 0 vacant positions (C-4/C-5 fused as cyclohexane); CAS 667414-31-5: 1 vacant position (C-4 only; C-5 occupied by isopropyl); CAS 581780-63-4: 0 vacant positions (C-4 occupied by CN, C-5 substituted) |
| Quantified Difference | Target compound has 2 vacant positions vs. 0–1 for all three comparators; represents a 2-fold to infinite increase in available derivatization sites |
| Conditions | Structural analysis based on published/submitted chemical structures in PubChem (CID 25497554, CID 17371331) and vendor listings; validated by IUPAC nomenclature and SMILES notation |
Why This Matters
For medicinal chemistry and library synthesis programs, the availability of two unsubstituted thiophene positions permits sequential or orthogonal derivatization strategies that are structurally impossible with fused-ring or mono-/di-substituted analogs, directly impacting the scope of SAR exploration achievable from a single core scaffold.
- [1] PubChem. Compound Summary for CID 25497554: 2-(2-Cyanoacetamido)thiophene-3-carboxamide. National Center for Biotechnology Information. SMILES: C1=CSC(=C1C(=O)N)NC(=O)CC#N. https://pubchem.ncbi.nlm.nih.gov/compound/25497554 View Source
- [2] PubChem. Compound Summary for CID 17371331: 2-[(Cyanoacetyl)amino]-5-isopropylthiophene-3-carboxamide. SMILES: CC(C)C1=CC(=C(S1)NC(=O)CC#N)C(=O)N. https://pubchem.ncbi.nlm.nih.gov/compound/17371331 View Source
